2-Iodo-N-(2-(2-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound belongs to the class of 3-alkylindoles, which are known for their diverse pharmacological properties. The presence of iodine in its structure may enhance its reactivity and biological profile, making it a subject of interest for further research.
The compound's chemical identity is confirmed by its IUPAC name, molecular formula , and CAS number 920506-28-1. It is classified as a small molecule with potential applications in drug development and biological research. Its structure includes a thiophene ring, an indole moiety, and an amide functional group, which contribute to its chemical behavior and interactions in biological systems.
The synthesis of 2-Iodo-N-(2-(2-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide typically involves several key steps:
The molecular structure of 2-Iodo-N-(2-(2-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide can be described as follows:
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=C(SC=C3)IThe structure features a thiophene ring attached to an indole moiety via an ethyl linker, with an iodine atom at the second position of the thiophene ring. This unique arrangement contributes to its chemical properties and potential reactivity.
The compound can participate in various chemical reactions, including:
The mechanism of action for 2-Iodo-N-(2-(2-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide is not fully elucidated but is believed to involve interaction with specific biological targets within cells. The presence of the indole structure suggests potential interactions with serotonin receptors or other targets involved in neurotransmission, while the thiophene component may contribute to its pharmacological effects through modulation of signaling pathways.
The physical properties of 2-Iodo-N-(2-(2-methyl-1H-indol-3-yl)ethyl)thiophene-3-carboxamide include:
| Property | Value |
|---|---|
| CAS Number | 920506-28-1 |
| Molecular Weight | 410.3 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Chemical properties include reactivity towards electrophiles due to the iodine atom and potential for hydrogen bonding due to the amide functional group .
The compound has potential applications in various fields:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 371971-10-7